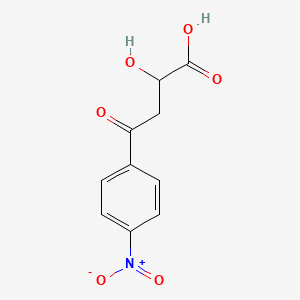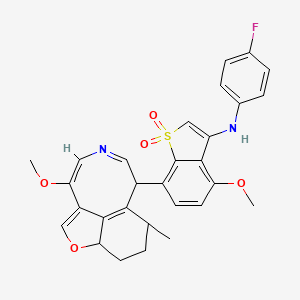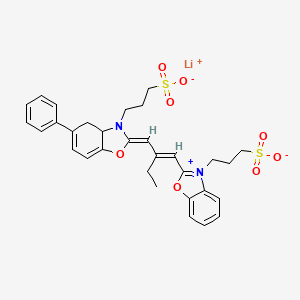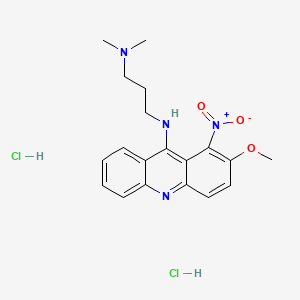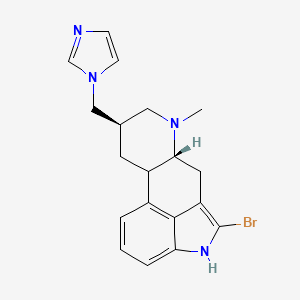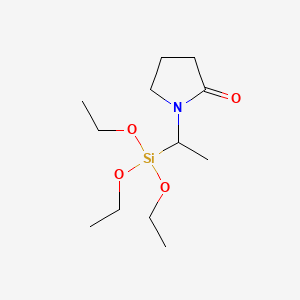
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilyl group attached to a propyl chain, which is further connected to an ethanediamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine typically involves the reaction of 3-(trichlorosilyl)propylamine with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-(Trichlorosilyl)propylamine} + \text{Ethylenediamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of high-purity compounds. The industrial methods often incorporate automated systems for precise control of reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other silanes or silanols, forming siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Hydrolysis: The reaction with water is often catalyzed by acids or bases to enhance the reaction rate.
Condensation Reactions: These reactions are usually conducted under anhydrous conditions to prevent premature hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: Silanols and hydrochloric acid.
Condensation Reactions: Siloxane-linked compounds.
Applications De Recherche Scientifique
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Biology: The compound is explored for its potential in bioconjugation and surface modification of biomolecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine involves its ability to form covalent bonds with other molecules through the reactive trichlorosilyl group. This reactivity allows it to modify surfaces and create stable linkages with organic and inorganic materials. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trichlorosilyl)propyl methacrylate
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Dimethylchlorosilyl)propyl methacrylate
Uniqueness
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine is unique due to the presence of both the trichlorosilyl group and the ethanediamine moiety. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications that require strong adhesion, surface modification, and functionalization.
Propriétés
Numéro CAS |
73448-62-1 |
|---|---|
Formule moléculaire |
C5H13Cl3N2Si |
Poids moléculaire |
235.6 g/mol |
Nom IUPAC |
N'-(3-trichlorosilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C5H13Cl3N2Si/c6-11(7,8)5-1-3-10-4-2-9/h10H,1-5,9H2 |
Clé InChI |
VNEIPLQIJYLZCR-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCN)C[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


